molecular formula C10H7BrN2 B1440225 4-Bromo-2-phenylpyrimidine CAS No. 1086381-99-8

4-Bromo-2-phenylpyrimidine

Cat. No. B1440225
M. Wt: 235.08 g/mol
InChI Key: KHCPRKLEAXEKCE-UHFFFAOYSA-N
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Description

“4-Bromo-2-phenylpyrimidine” is an aromatic heterocyclic compound with the molecular formula C10H7BrN2 . It has a molecular weight of 235.08 . The compound is solid in physical form and is typically stored at 4°C .


Synthesis Analysis

The synthesis of pyrimidines, including “4-Bromo-2-phenylpyrimidine”, involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-phenylpyrimidine” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a bromine atom and a phenyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines, including “4-Bromo-2-phenylpyrimidine”, undergo various chemical reactions . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

“4-Bromo-2-phenylpyrimidine” is a solid compound with a molecular weight of 235.08 . It is typically stored at 4°C .

Scientific Research Applications

Pyrimidine compounds, including 4-Bromo-2-phenylpyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Here are some general applications of pyrimidine derivatives:

  • Organic Synthesis

    • Pyrimidine derivatives are used in the synthesis of various organic compounds .
    • The methods of application involve various chemical reactions, including condensation, oxidation, and substitution .
    • The outcomes of these reactions are new compounds with potential biological activities .
  • Pharmaceuticals

    • Pyrimidine derivatives are found in many pharmaceutical medications .
    • They are synthesized from various precursors through a series of chemical reactions .
    • These compounds exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
  • Cancer Research

    • Pyrimidine derivatives are being researched for their potential anticancer properties .
    • They are tested in vitro and in vivo for their ability to inhibit the growth of cancer cells .
    • Some pyrimidine derivatives have shown promising results in preliminary studies .

Safety And Hazards

The safety data sheet for “4-Bromo-2-phenylpyrimidine” indicates that it is harmful . The hazard statements include H302, and the precautionary statements include P280, P305+P351+P338 . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors .

properties

IUPAC Name

4-bromo-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPRKLEAXEKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Roelfsema, HJ den Hertog - Tetrahedron Letters, 1967 - Pergamon
Number of citations: 9

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